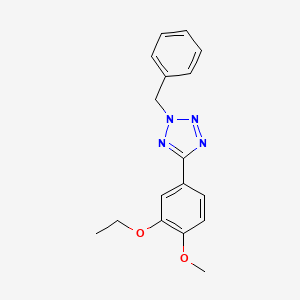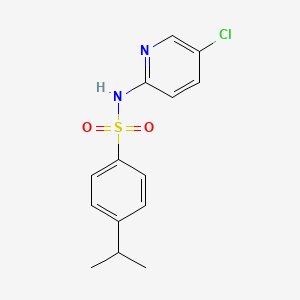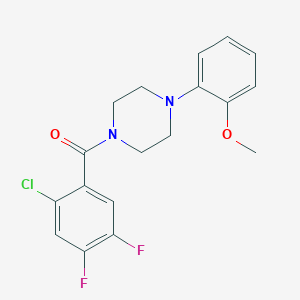
5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide
Overview
Description
5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide, also known as BBTA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BBTA belongs to the class of sulfonamide compounds and has a molecular weight of 422.14 g/mol.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has also been shown to inhibit the activity of certain enzymes such as matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a role in tumor invasion and metastasis. Furthermore, 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects
5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as carbonic anhydrase, which plays a role in the regulation of acid-base balance in the body. 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has also been shown to inhibit the uptake of glucose in cancer cells, which may contribute to its antitumor activity. Furthermore, 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide in lab experiments is its potential therapeutic applications in cancer and inflammatory diseases. 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been shown to exhibit antitumor and anti-inflammatory activities, making it a potential candidate for drug development. Additionally, 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been found to have low toxicity in animal models, suggesting that it may be safe for use in humans.
One limitation of using 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide in lab experiments is its limited solubility in aqueous solutions. 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide is highly soluble in organic solvents such as chloroform and dichloromethane, but poorly soluble in water. This may limit its use in certain types of experiments that require aqueous solutions.
Future Directions
For the study of 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide include the development of 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide-based drugs, the elucidation of its mechanism of action, and the synthesis of new 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide derivatives.
Scientific Research Applications
5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, 5-bromo-N-(3-bromobenzyl)-2-thiophenesulfonamide has been shown to inhibit the replication of certain viruses such as herpes simplex virus.
properties
IUPAC Name |
5-bromo-N-[(3-bromophenyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2S2/c12-9-3-1-2-8(6-9)7-14-18(15,16)11-5-4-10(13)17-11/h1-6,14H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALANZTYFUDXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-(4-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4671743.png)
![3-methyl-4-[(methylsulfonyl)amino]-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4671754.png)
![N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4671761.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4671765.png)
![methyl 13-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B4671773.png)

![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B4671795.png)
![2-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)vinyl]-6-methyl-4H-pyran-4-one](/img/structure/B4671798.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4671807.png)
![9-(1,1-dimethylpropyl)-2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4671815.png)
![4-({4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amine](/img/structure/B4671818.png)
![{2-[(4-methylbenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4671824.png)

